2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a chromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-amino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism by which 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
- 2-amino-4-(4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
- 2-amino-4-(4-methylphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
Uniqueness
Compared to its analogs, 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for specific applications, such as in medicinal chemistry for developing novel therapeutic agents.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-22(2)13-7-8-14-16(9-13)23-18(21)15(10-20)17(14)11-3-5-12(19)6-4-11/h3-9,17H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXVTLSKKQWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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